molecular formula C7H4BrN3O2 B7469844 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid

7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid

Cat. No.: B7469844
M. Wt: 242.03 g/mol
InChI Key: SOAISHMFUCPNKV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with bromoacetic acid, followed by cyclization to form the imidazo[4,5-c]pyridine core. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification techniques are optimized to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Utilize palladium catalysts and appropriate ligands.

Major Products: The major products formed from these reactions include substituted imidazo[4,5-c]pyridines, N-oxides, and various coupled products depending on the reaction conditions and reagents used .

Scientific Research Applications

7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic effects, such as kinase inhibitors and antimicrobial agents.

    Material Science: The compound is used in the development of organic semiconductors and other functional materials.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to the target molecules, thereby modulating their activity. The molecular targets and pathways involved vary depending on the specific bioactive derivative synthesized from this compound .

Comparison with Similar Compounds

    Imidazo[4,5-b]pyridine: Another fused heterocycle with similar structural features but different substitution patterns.

    Imidazo[1,2-a]pyridine: A related compound with a different fusion pattern of the imidazole and pyridine rings.

    Imidazo[4,5-c]quinoline: A larger fused ring system with additional nitrogen atoms.

Uniqueness: 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which confer distinct reactivity and binding properties. This makes it a valuable scaffold for the development of novel compounds with diverse applications .

Properties

IUPAC Name

7-bromo-3H-imidazo[4,5-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-9-2-4-5(3)11-6(10-4)7(12)13/h1-2H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAISHMFUCPNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)N=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044771-96-1
Record name 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid
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